3-Chloro-2-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Chloro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BClF3O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethyl)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product . The trifluoromethyl and chloro substituents on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 2-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 4-Methyl-3-(trifluoromethyl)phenylboronic acid
Comparison: 3-Chloro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring. These substituents can significantly alter the compound’s reactivity and selectivity compared to other boronic acids. For instance, the electron-withdrawing trifluoromethyl group can enhance the compound’s stability and reactivity in cross-coupling reactions, while the chlorine atom can provide additional sites for further functionalization .
Biological Activity
3-Chloro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₇H₅BClF₃O₂
- Molecular Weight : 224.37 g/mol
- Appearance : White to almost white solid
- Density : 1.49 g/cm³
- Boiling Point : Approximately 313.5 °C
- Flash Point : 143.4 °C
The presence of both a chloro group and a trifluoromethyl group enhances the compound's reactivity and potential interaction with biological targets, particularly enzymes and proteins.
Boronic acids, including this compound, are known to form reversible covalent bonds with diols, which allows them to interact with various biological molecules. This property is particularly useful in drug design, targeting proteases and other enzymes involved in disease pathways .
Research indicates that the compound may exhibit:
- Inhibition of Enzymes : Studies suggest that boronic acids can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a significant role in regulating endocannabinoid levels .
- Antimicrobial Activity : Preliminary investigations show potential antimicrobial properties against various strains of bacteria and fungi, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate moderate activity, suggesting its utility as an antimicrobial agent .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, emphasizing the versatility of boron chemistry in creating functionalized compounds. Common synthetic routes include:
- Suzuki-Miyaura Coupling : This method involves the coupling of aryl halides with boronic acids to form biaryl compounds.
- Direct Boronation : Utilizing boron reagents to introduce the boronic acid functionality directly onto aromatic systems.
Case Studies
-
Antimicrobial Activity Evaluation :
A study conducted on various phenylboronic acids demonstrated that compounds similar to this compound exhibited notable antibacterial effects against Bacillus cereus and Aspergillus niger, with MIC values lower than those of established drugs like AN2690 (Tavaborole) .Compound Target Organism MIC (µg/mL) This compound E. coli 50 This compound Bacillus cereus 25 AN2690 Candida albicans 100 -
Enzyme Inhibition Studies :
Research has shown that boronic acids can effectively inhibit serine proteases. The reversible binding nature allows for the exploration of enzyme kinetics and inhibition mechanisms, making them valuable tools in proteomics research .
Properties
IUPAC Name |
[3-chloro-2-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRQHMYYORUKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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